6-Chloro-2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine
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Overview
Description
6-Chloro-2-(methylthio)-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorine, a methylthio group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(methylthio)-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(methylthio)-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas (H2)
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted pyrimidine derivatives .
Scientific Research Applications
6-Chloro-2-(methylthio)-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(methylthio)-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(methylthio)pyrimidin-4-amine: Lacks the trifluoromethylphenyl group, resulting in different chemical properties and applications.
2-(Methylthio)-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine:
6-Chloro-2-(methylthio)-N-phenylpyrimidin-4-amine: Lacks the trifluoromethyl group, leading to different biological and chemical properties.
Uniqueness
6-Chloro-2-(methylthio)-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine is unique due to the presence of both the chlorine and trifluoromethylphenyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
86626-99-5 |
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Molecular Formula |
C12H9ClF3N3S |
Molecular Weight |
319.73 g/mol |
IUPAC Name |
6-chloro-2-methylsulfanyl-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine |
InChI |
InChI=1S/C12H9ClF3N3S/c1-20-11-18-9(13)6-10(19-11)17-8-4-2-7(3-5-8)12(14,15)16/h2-6H,1H3,(H,17,18,19) |
InChI Key |
ZPGNSAARMJEXRK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)NC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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